

Molecular structure and weight of 4-Bromo-2-fluorobenzyl cyanide.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl cyanide

Cat. No.: B1336772

[Get Quote](#)

In-Depth Technical Guide: 4-Bromo-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Bromo-2-fluorobenzyl cyanide** (C_8H_5BrFN). This compound serves as a key intermediate in the synthesis of various pharmaceutical and complex organic molecules. Its unique combination of bromo, fluoro, and cyano functional groups makes it a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Properties

4-Bromo-2-fluorobenzyl cyanide, also known by its IUPAC name 2-(4-bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic compound.^[1] The presence of both bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity.^[2] It typically appears as a white to beige crystalline powder at room temperature.^[2]

Chemical Structure:

Quantitative Data Summary

The key physicochemical properties of **4-Bromo-2-fluorobenzyl cyanide** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₅ BrFN
Molecular Weight	214.03 g/mol [2][3]
CAS Number	114897-91-5[2]
Appearance	White to beige crystalline powder[2]
Melting Point	52.8 - 53.0 °C[2]
Boiling Point (Normal)	281 °C (Capillary method)[2]
Density	1.573 g/cm ³ (at 20 °C)[2]
Solubility in Water	0.48 mg/L (predicted)[2]
InChI	1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
SMILES	C1=CC(=C(C=C1Br)F)CC#N[2]

Experimental Protocols

The synthesis of **4-Bromo-2-fluorobenzyl cyanide** is typically achieved through a two-step process starting from 4-bromo-2-fluorotoluene. The first step involves the bromination of the benzylic methyl group to form 4-bromo-2-fluorobenzyl bromide, which is then converted to the target cyanide through nucleophilic substitution.

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl Bromide

This protocol is based on a general procedure for the bromination of a substituted toluene.

Materials:

- 4-Bromo-2-fluorotoluene
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄)
- Anhydrous sodium sulfate

Procedure:

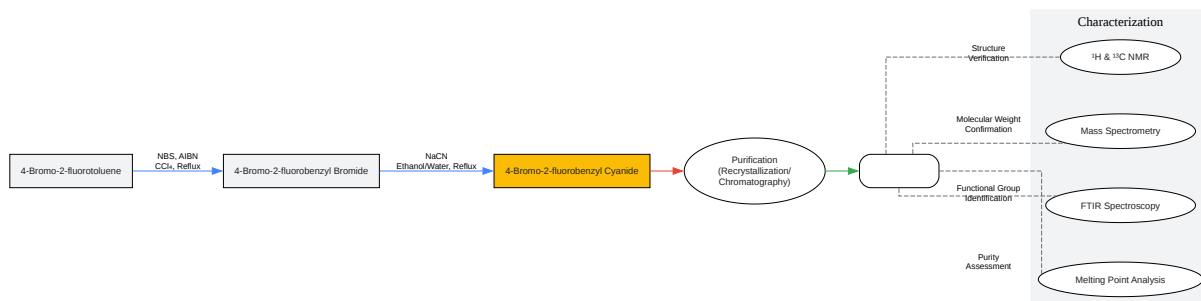
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1 equivalent) in carbon tetrachloride.
- Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.
- Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2-fluorobenzyl Cyanide

This protocol is a standard method for the cyanation of benzyl halides.

Materials:

- 4-Bromo-2-fluorobenzyl bromide (from Step 1)
- Sodium cyanide (NaCN)


- Ethanol
- Water
- Diethyl ether

Procedure:

- In a round-bottom flask, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of water and ethanol.
- Warm the sodium cyanide solution gently on a water bath.
- Add a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in ethanol dropwise to the cyanide solution with vigorous stirring.
- After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the remaining aqueous residue between water and diethyl ether.
- Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.
- Combine the organic extracts and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude **4-Bromo-2-fluorobenzyl cyanide**.
- The crude product can be purified by recrystallization or column chromatography to yield a white to beige crystalline solid.

Mandatory Visualization

The following diagram illustrates the synthetic pathway and subsequent characterization workflow for **4-Bromo-2-fluorobenzyl cyanide**.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow for **4-Bromo-2-fluorobenzyl cyanide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Bromo-2-fluorobenzyl cyanide (EVT-338730) | 114897-91-5 [evitachem.com]
- 2. Buy 4-Bromo-2-fluorobenzyl cyanide | 114897-91-5 [smolecule.com]

- 3. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Molecular structure and weight of 4-Bromo-2-fluorobenzyl cyanide.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336772#molecular-structure-and-weight-of-4-bromo-2-fluorobenzyl-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com